Cesium oxide

Description

The exact mass of the compound this compound (Cs2O) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicesium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.H2O/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUNKIJLSDQFLS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

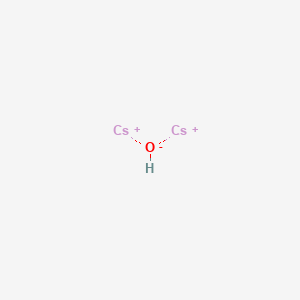

[OH-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2HO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015533 | |

| Record name | Dicesium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.818 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red crystals. | |

| Record name | Cesium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20281-00-9 | |

| Record name | Cesium oxide (Cs2O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020281009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium oxide (Cs2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Space Group of Cesium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cesium oxide (Cs₂O), a compound of significant interest in various scientific and technological fields. Due to its role in photocathodes and as a precursor for other cesium compounds, a thorough understanding of its solid-state chemistry is paramount. This document details the crystallographic parameters of its primary polymorphic form, outlines the experimental methodologies for its characterization, and presents a comparative summary of its known and predicted structures.

Primary Crystal Structure: The Anti-CdCl₂ Type

The most stable and commonly encountered crystal structure of this compound is the trigonal anti-CdCl₂ type.[1] This structure is characterized by a layered arrangement of ions. Specifically, it consists of sheets of cesium (Cs⁺) and oxide (O²⁻) ions stacked along the c-axis. Within each sheet, a layer of oxygen atoms is sandwiched between two layers of cesium atoms.

The coordination environment consists of Cs⁺ ions in a distorted T-shaped geometry, each bonded to three equivalent O²⁻ atoms.[1] Conversely, each O²⁻ ion is octahedrally coordinated to six equivalent Cs⁺ atoms, forming edge-sharing OCs₆ octahedra.[1] This arrangement leads to a two-dimensional structure held together by van der Waals forces between the Cs₂O sheets.

Table 1: Crystallographic Data for Trigonal this compound (anti-CdCl₂ type)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Space Group Number | 166 |

| Lattice Parameters | a = 4.256 Å, c = 18.990 Å |

| Cs-O Bond Length | 2.86 Å |

| Coordination (Cs⁺) | 3 |

| Coordination (O²⁻) | 6 |

Data sourced from the Materials Project and Tsai et al. (1956).[1]

Predicted Polymorph: Orthorhombic Structure

Computational studies based on density functional theory have predicted the existence of a metastable orthorhombic polymorph of this compound. This structure belongs to the Pnma space group and is predicted to be slightly less stable than the trigonal form.

In this predicted structure, there are two distinct Cs⁺ sites. One features Cs⁺ in a distorted trigonal non-coplanar geometry bonded to three O²⁻ ions, while the other has Cs⁺ in a distorted water-like geometry bonded to two O²⁻ ions.[2] The O²⁻ ion is in a 5-coordinate geometry, bonded to five Cs⁺ atoms.[2]

Table 2: Predicted Crystallographic Data for Orthorhombic this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Space Group Number | 62 |

| Lattice Parameters | a = 5.39 Å, b = 7.05 Å, c = 9.74 Å |

| Cs-O Bond Lengths | 2.72 Å, 2.79 Å, 2.86 Å, 3.11 Å |

| Coordination (Cs⁺¹) | 3 and 2 |

| Coordination (O²⁻) | 5 |

Data sourced from the Materials Project.[2]

Experimental Determination of Crystal Structure

The crystal structure of this compound has been determined and refined using several key experimental techniques:

X-Ray Diffraction (XRD)

The primary method for determining the crystal structure of this compound has been X-ray diffraction. Early studies utilized powder XRD to identify the anti-CdCl₂ structure. This technique involves directing X-rays at a powdered sample and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the crystal lattice and the arrangement of atoms within the unit cell.

Experimental Protocol Outline (Powder XRD):

-

Sample Preparation: this compound, which is highly sensitive to air and moisture, is prepared and loaded into a capillary tube or a sample holder within an inert atmosphere (e.g., a glovebox).

-

Data Collection: The sample is mounted on a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated to ensure all crystal orientations are sampled. The diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the peak intensities are used to refine the atomic positions within the unit cell. Rietveld refinement is a common method for analyzing the entire diffraction pattern.

Single-Crystal X-Ray Diffraction

For more precise structural determination, single-crystal X-ray diffraction is employed. This technique provides more detailed information about bond lengths, bond angles, and thermal vibrations of the atoms.

Experimental Protocol Outline (Single-Crystal XRD):

-

Crystal Growth: Single crystals of this compound are grown, for example, by the slow cooling of a melt.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector collects the diffraction spots.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell and space group. The structure is then solved and refined to obtain the precise atomic coordinates.

Electron Microscopy and Diffraction

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) have also been used to characterize the structure of this compound. These techniques are particularly useful for analyzing the structure at the nanoscale.

Experimental Protocol Outline (TEM/SAED):

-

Sample Preparation: A very thin sample of this compound is prepared, often by dispersing a powder on a TEM grid.

-

Imaging and Diffraction: The sample is placed in a TEM, where a high-energy electron beam is transmitted through it. The resulting image provides morphological information. By focusing the electron beam on a specific area, a diffraction pattern (SAED pattern) can be obtained, which provides information about the crystal structure of that area.

Relationship Between this compound Polymorphs

The following diagram illustrates the relationship between the experimentally determined trigonal structure of this compound and its computationally predicted orthorhombic polymorph.

Synthesis of this compound

This compound is typically synthesized through the reaction of cesium metal with a limited amount of oxygen. One common method involves the reaction of cesium superoxide (CsO₂) with excess cesium metal.[3]

-

Formation of Cesium Superoxide: Burning cesium metal in an excess of air or oxygen primarily yields cesium superoxide. Cs(s) + O₂(g) → CsO₂(s)

-

Reduction to this compound: The resulting superoxide is then reacted with additional cesium metal to form this compound. CsO₂(s) + 3Cs(s) → 2Cs₂O(s)

Due to the high reactivity of cesium and its oxides with air and moisture, all synthesis and handling must be performed under an inert atmosphere.

References

electronic band structure of cesium oxide films

An In-depth Technical Guide to the Electronic Band Structure of Cesium Oxide Films

Introduction

This compound films are a class of materials renowned for their exceptionally low work functions, a property that makes them indispensable in a variety of technological applications, most notably as activation layers for photocathodes.[1] These films are critical in devices that require efficient electron emission, such as photomultiplier tubes, night vision devices, and particle accelerators.[2] The interaction of cesium and oxygen results in a complex phase diagram that includes not just the simple monoxide (Cs₂O), but a series of cesium-rich suboxides (e.g., Cs₁₁O₃, Cs₄O, Cs₇O).[3]

The electronic band structure of these films—specifically the arrangement of the valence band, conduction band, and the vacuum level—governs their performance. Achieving a low, or even negative, electron affinity is the primary goal for many applications, which allows photoexcited electrons to be emitted into vacuum with high efficiency.[4] This guide provides a detailed overview of the electronic properties of various this compound compounds, outlines the experimental protocols used for their characterization, and presents a summary of key quantitative data. While the primary audience for this topic is researchers in materials science and physics, the application of these materials in advanced detectors and imaging systems may be of interest to professionals in fields such as drug development who utilize these sensitive analytical tools.[5]

Electronic Properties of this compound Compounds

The defining characteristic of this compound films is their very low work function (Φ), which is the minimum energy required to remove an electron from the material's Fermi level to the vacuum. This is often achieved through the formation of a complex layer that may consist of a mixture of different this compound phases.[6][7] Key electronic parameters include the band gap (Eg), the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), and the electron affinity (EA), the energy difference between the CBM and the vacuum level.

Several this compound species have been studied:

-

Cesium Monoxide (Cs₂O): Often considered a primary component of activating layers, Cs₂O is an n-type semiconductor.[8] Its band gap has been estimated to be approximately 2.0 eV with an electron affinity of 0.8 eV.[1]

-

Cesium Suboxides (e.g., Cs₁₁O₃): These cesium-rich compounds are believed to be crucial for achieving the lowest work functions.[6][7] Studies have shown that optimal photoemissive surfaces are not pure Cs₂O but rather a mixed phase of Cs₂O and Cs₁₁O₃.[6][7] These suboxides are metallic in nature and contribute to lowering the overall work function of the film.[9]

The extremely low work function of the composite Cs-O layer is explained by a heterojunction model, where the semiconductor (Cs₂O) forms a junction with the underlying substrate. This interface creates a band-bending region, which effectively lowers the vacuum level relative to the substrate's Fermi level, facilitating electron emission.[8]

Data Presentation: Electronic Properties of Cesium Oxides

The following table summarizes key quantitative data for this compound compounds as reported in various studies. It is important to note that experimental values can vary significantly depending on film thickness, stoichiometry, substrate, and measurement conditions.

| Compound/System | Work Function (Φ) [eV] | Band Gap (Eg) [eV] | Electron Affinity (EA) [eV] | Reference(s) |

| Cs₂O (thick film) | 0.6 | - | - | [8] |

| Cs₂O (estimated) | ~1.0 | 2.0 | 0.8 | [1] |

| Cs₂O (calculated) | - | 0.58 | - | [10] |

| Cs-O on Si(100) | 0.9 (minimum) | - | - | [11] |

| Cs-O on Mo | 0.9 | - | - | [11] |

| Oxidized Cesium Film | 0.7 (minimum) | - | - | [12] |

| Mixed Phase (Cs₂O+Cs₁₁O₃) | ~1.35 | - | - | [9] |

Experimental Protocols for Characterization

Determining the electronic band structure of thin films requires sophisticated surface-sensitive techniques performed under ultra-high vacuum (UHV) conditions to prevent contamination of the highly reactive this compound surface.[1][13]

A. Thin Film Deposition

A common method for preparing this compound films for analysis is by the controlled, alternating deposition of cesium and oxygen onto a prepared substrate within a UHV chamber.

-

Substrate Preparation: A substrate (e.g., Si, GaAs, or a metal like Ag) is cleaned meticulously. This typically involves cycles of sputtering with inert gas ions (e.g., Ar⁺) to remove surface contaminants, followed by annealing at high temperatures to restore a crystalline surface.[14]

-

Cesium Deposition: High-purity cesium is deposited onto the clean substrate. This is often done using a well-collimated atomic beam from a "getter" source, which releases Cs vapor when heated. The thickness can be monitored using a quartz crystal microbalance.

-

Oxygen Exposure: The cesiated surface is then exposed to high-purity oxygen gas, introduced into the chamber via a precision leak valve. The exposure is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·sec).[8]

-

Layering: For optimal low work function surfaces, steps 2 and 3 may be repeated to build up the desired Cs-O layer thickness and composition.[8]

B. Electronic Structure Characterization

The primary techniques for probing the electronic band structure are photoemission spectroscopy (PES) for occupied states and inverse photoemission spectroscopy (IPES) for unoccupied states.[15][16]

-

Photoemission Spectroscopy (PES):

-

Principle: A monochromatic photon source (UV light for UPS, X-rays for XPS) irradiates the sample, causing the emission of photoelectrons.[2] By measuring the kinetic energy and emission angle of these electrons, one can map the occupied electronic states below the Fermi level.

-

Work Function Measurement: The work function can be determined from the low-kinetic-energy cutoff of the UPS spectrum.

-

Valence Band Measurement: UPS is used to probe the valence band structure.

-

Core Level Analysis: XPS is used to determine the chemical composition and oxidation states of the elements in the film (e.g., distinguishing between Cs₂O and Cs₁₁O₃ based on O 1s core level shifts).[6][7]

-

-

Inverse Photoemission Spectroscopy (IPES):

-

Principle: IPES is conceptually the reverse of photoemission.[16] A beam of electrons with a well-defined energy is directed at the sample. These electrons occupy previously empty (unoccupied) states above the Fermi level. A fraction of these electrons then decay to lower-energy unoccupied states, emitting a photon in the process.[16]

-

Unoccupied State Analysis: By detecting the energy of the emitted photons, the density of unoccupied states, including the conduction band, can be determined.[16]

-

Combined Analysis: Combining PES and IPES data provides a comprehensive picture of the electronic band structure, including the occupied valence band, the unoccupied conduction band, and the band gap.

-

Visualizations of Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental process and the formation of the complex Cs-O layer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoelectric effect - Wikipedia [en.wikipedia.org]

- 3. Caesium oxide - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Nanopartz All About this compound Nanoparticles [nanopartz.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Search results [inis.iaea.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 14. benchchem.com [benchchem.com]

- 15. What are experimental techniques to probe band structure of solids? - Physics Stack Exchange [physics.stackexchange.com]

- 16. Inverse photoemission spectroscopy - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to the Electronic Properties of Cesium Oxides

Affiliation: Google Research

Abstract

Cesium oxides are a class of materials renowned for their exceptionally low work functions, making them critical components in a variety of optoelectronic and thermionic applications, including photocathodes and thermal energy converters. Their inherent reactivity and instability in atmospheric conditions present significant challenges for experimental characterization.[1][2] This guide provides an in-depth overview of the theoretical and computational approaches used to investigate the electronic properties of cesium oxides, with a primary focus on cesium monoxide (Cs₂O). We detail the prevailing first-principles methodologies, summarize key structural and electronic data from computational studies, and present logical workflows to illustrate the research process in this domain. This document is intended for researchers and scientists in materials science and physics engaged in the study of low work function materials.

Introduction

The oxides of cesium, particularly Cs₂O, are of immense technological interest due to their ability to dramatically lower the work function of surfaces, thereby enhancing electron emission. Thick layers of cesium oxide can achieve a work function of approximately 1.0 eV, and even lower values of 0.6 to 0.9 eV have been reported depending on the substrate and synthesis conditions.[1][3][4][5] The family of cesium oxides includes the monoxide (Cs₂O), peroxide (Cs₂O₂), superoxide (CsO₂), and various suboxides.[1][2]

The extreme sensitivity of these compounds to humidity and air makes experimental analysis difficult, often leading to poor crystallinity and chemical instability.[1][2] This has motivated a strong reliance on theoretical studies, primarily based on density functional theory (DFT), to elucidate their intrinsic electronic and structural properties. These computational methods provide a powerful framework for understanding the fundamental physics governing their performance and for guiding the design of new, more efficient materials.

Theoretical Methodologies and Computational Protocols

The primary tool for the theoretical investigation of cesium oxides is ab initio (first-principles) quantum mechanical calculation, which determines material properties directly from fundamental physical constants.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely employed method for studying the electronic structure of cesium oxides and other condensed matter systems.[6][7][8] DFT is a computationally tractable approach that recasts the complex many-body problem of interacting electrons into a system of non-interacting electrons moving in an effective potential. This allows for the calculation of the system's ground-state energy, electron density, and from these, a wide range of electronic and structural properties.[9]

Typical Computational Workflow

A standard DFT-based investigation of a crystalline solid like Cs₂O follows a well-defined protocol. The key steps involve defining the crystal structure, finding its most stable atomic arrangement, and then calculating the electronic properties of this optimized structure. This workflow is visualized in the diagram below.

Caption: A typical workflow for calculating the electronic and structural properties of cesium oxides using Density Functional Theory.

Key Parameters in DFT Calculations

The accuracy and reliability of DFT calculations depend on several key parameters that must be carefully chosen.

-

Exchange-Correlation (XC) Functional: This term approximates the complex exchange and correlation effects between electrons. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional.[10][11] It is a well-known limitation that these standard functionals tend to underestimate the electronic band gap of semiconductors and insulators. More advanced and computationally expensive hybrid functionals (e.g., HSE06) can provide more accurate band gap predictions.[10][11]

-

Basis Set: To solve the DFT equations, the electron wavefunctions are expanded in a set of basis functions. For periodic solids like Cs₂O, a plane-wave basis set is the most common and efficient choice.[9][12]

-

Pseudopotential: To reduce computational cost, the strong potential of the atomic nucleus and the tightly bound core electrons are replaced by a smoother, effective potential known as a pseudopotential. This allows the calculation to focus only on the chemically active valence electrons. For cesium, this may involve treating the 5s, 5p, and 6s levels as valence states.[7]

Electronic and Structural Properties of Cesium Monoxide (Cs₂O)

Cs₂O is the most studied of the cesium oxides due to its central role in low work function coatings.

Crystal Structure

Theoretical calculations and experimental analysis concur that the ground-state structure of Cs₂O is a trigonal layered motif with the R-3m space group, commonly known as the anti-CdCl₂ structure.[13] This structure consists of stacked Cs-O-Cs molecular layers held together by relatively weak van der Waals forces.

| Property | Theoretical Value | Experimental Value | Reference |

| Crystal System | Trigonal | Trigonal | [13] |

| Space Group | R-3m (No. 166) | R-3m (No. 166) | [13] |

| Lattice Parameter 'a' | - | 4.256(4) Å | |

| Lattice Parameter 'c' | - | 18.990(2) Å | |

| Table 1: Summary of the crystal structure of Cs₂O. |

Electronic Band Structure and Work Function

DFT calculations have established that Cs₂O is an n-type semiconductor with an indirect band gap.[3][14] The valence band maximum and conduction band minimum occur at different points in the Brillouin zone. This is a critical feature influencing its optical and electronic transport properties. The very low work function is its defining characteristic.

| Property | Theoretical Value (DFT) | Experimental Value | Reference |

| Indirect Band Gap | 1.45 eV (K → Γ) | 1.65 eV | |

| Direct Band Gap | 2.0 eV (at Γ) | 2.2 eV | |

| Work Function | - | ~0.6 - 1.0 eV | [1][3] |

| Table 2: Summary of the key electronic properties of Cs₂O. Note the characteristic underestimation of the band gap by standard DFT calculations. |

Other Cesium Oxides

While Cs₂O is the most prominent, other oxides form under different conditions of cesium and oxygen exposure. The relationship between these species is crucial for understanding the surface chemistry of photocathodes.

Caption: A simplified diagram showing the relationship between elemental cesium and oxygen and the formation of different cesium oxides.

Experimental techniques such as Raman spectroscopy are vital for distinguishing between the monoxide, peroxide, and superoxide phases, as they exhibit distinct vibrational modes.[2] Theoretical studies on the electronic properties of the peroxide and superoxide are less common in the literature but are essential for a complete understanding of cesiated surfaces.

Conclusion

Theoretical studies, predominantly using density functional theory, have been indispensable in building our current understanding of the electronic properties of cesium oxides. They have successfully predicted the ground-state crystal structure of Cs₂O and provided quantitative values for its electronic band gap that, while systematically underestimated, are in good qualitative agreement with experimental data. These computational models confirm that Cs₂O is an indirect band gap semiconductor, a property that governs its interaction with light and charge carriers. The synergy between advanced computational methodologies and sophisticated experimental techniques continues to be crucial in advancing the science and application of these important low work function materials.

References

- 1. researchgate.net [researchgate.net]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Search results [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. nifs-repository.repo.nii.ac.jp [nifs-repository.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ims.ut.ee [ims.ut.ee]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. Behavior of this compound as a Low Work-Function Coating [ouci.dntb.gov.ua]

Cesium Oxide in Materials Science: A Technical Guide to its Applications

An in-depth exploration of the synthesis, characterization, and transformative applications of cesium oxide in catalysis, renewable energy, and electronics for researchers, scientists, and drug development professionals.

This compound (Cs₂O), a compound of the alkali metal cesium and oxygen, has emerged as a critical material in advancing various fields of materials science. Its unique properties, most notably its exceptionally low work function, make it an indispensable component in a range of applications, from enhancing the efficiency of solar cells to promoting catalytic reactions and enabling high-performance electronic devices. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Enhancing Perovskite Solar Cell Performance

The introduction of cesium into perovskite solar cells has been a significant breakthrough, leading to enhanced thermal stability and power conversion efficiency (PCE). Cesium is often incorporated as a cation in the perovskite crystal structure, forming compositions like Csₓ(MA₁₋ₓ)PbI₃ or as a surface passivation layer.

Quantitative Performance Data

The inclusion of cesium has a demonstrable impact on the key performance parameters of perovskite solar cells. The following table summarizes the photovoltaic performance of various cesium-containing perovskite solar cells.

| Perovskite Composition | Vₒc (V) | Jₛc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| CH₃NH₃PbI₃ (without Cs) | - | - | - | 14.1 | [1] |

| 5 mol% Cs-doped CH₃NH₃PbI₃ | - | - | - | 15.57 (average), 18.02 (champion) | [1] |

| CsPbI₃ | - | - | - | 26.68 | [2] |

| CsPbBr₃ | - | - | - | 16.76 | [2] |

| CsPbCl₃ | - | - | - | 14.97 | [2] |

| Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃ (x=0.1) | - | - | - | ~20 | [3] |

Experimental Protocol: Synthesis of Cs-doped TiO₂ Nanotubes for Perovskite Solar Cells

A common method to enhance electron transport in perovskite solar cells is by using doped metal oxide nanotubes. Here is a typical protocol for the synthesis of Cesium-doped TiO₂ nanotubes.[4]

Materials:

-

Titanium foil (99.7% purity)

-

Ethylene glycol

-

Ammonium fluoride (NH₄F)

-

Deionized water

-

Cesium hydroxide (CsOH) solution

Procedure:

-

Anodization: A two-electrode electrochemical cell is used with a titanium foil as the anode and a platinum foil as the cathode. The electrolyte consists of ethylene glycol, deionized water, and ammonium fluoride. Anodization is carried out at a constant voltage for a specific duration (e.g., 60 V for 30 minutes).

-

Annealing: The anodized titanium foil with the formed TiO₂ nanotubes is annealed in a furnace at a specific temperature and atmosphere (e.g., 450 °C in air) to crystallize the nanotubes into the anatase phase.

-

Cesium Doping: The annealed TiO₂ nanotube arrays are immersed in a cesium hydroxide solution of a specific concentration for a set period.

-

Final Annealing: The Cs-doped TiO₂ nanotubes are annealed again under the same conditions as the first annealing step to incorporate the cesium into the TiO₂ lattice.

Catalysis Promotion

Cesium and its oxides are effective promoters for a variety of heterogeneous catalysts, enhancing both activity and selectivity. The promotional effect is often attributed to the electronic modification of the active metal sites by the electropositive cesium, which can facilitate the adsorption of reactants and the desorption of products. Cerium oxide, often used as a support or co-catalyst, provides oxygen storage capacity, which is crucial in oxidation reactions.

Quantitative Catalytic Performance

The addition of cesium or the use of cerium oxide as a support significantly improves the performance of catalysts in various reactions. The following table provides a summary of the catalytic activity of selected cesium-promoted or cerium oxide-supported catalysts.

| Catalyst | Reaction | Key Performance Metric | Value | Reference |

| 5% Cs-Fe/Al₂O₃ | Reverse Water-Gas Shift | CO₂ Conversion at 550°C | ~55% | [5] |

| Cs-promoted Ag/α-Al₂O₃ | Butadiene Epoxidation | Selectivity to 3,4-epoxy-1-butene | Significantly increased with Cs promotion | |

| Cu/CeO₂-ZrO₂ | CO Oxidation | Temperature for 100% CO conversion | 120 °C | |

| Cs-promoted Cu/ZnO/Al₂O₃ | Low-Temperature Water-Gas Shift | Methane Selectivity | Reduced compared to unpromoted catalyst | [6] |

Experimental Protocol: Hydrothermal Synthesis of Cerium Oxide Nanoparticles

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled morphology.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Precursor Solution: A solution of cerium(III) nitrate hexahydrate is prepared in deionized water.

-

Precipitation: A sodium hydroxide solution is added dropwise to the cerium nitrate solution under vigorous stirring to precipitate cerium hydroxide.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-250 °C) for a set duration (e.g., 6-24 hours).[7][8]

-

Washing and Drying: After the hydrothermal treatment, the autoclave is cooled to room temperature. The product is collected by centrifugation, washed several times with deionized water and ethanol, and then dried in an oven.

-

Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 500 °C) to obtain crystalline CeO₂ nanoparticles.

Work Function Reduction in Electronics

The most prominent application of this compound stems from its ability to significantly lower the work function of various materials. The work function is the minimum energy required to remove an electron from the surface of a solid. A low work function material is crucial for applications requiring efficient electron emission, such as thermionic energy converters, photocathodes, and as electron injection layers in organic light-emitting diodes (OLEDs).

Quantitative Work Function Data

The deposition of a thin layer of cesium or this compound can dramatically reduce the work function of a material's surface. The table below presents the work function of several materials before and after treatment with cesium or this compound.

| Material | Initial Work Function (eV) | After Cs/Cs₂O Treatment Work Function (eV) | Reference |

| Graphene Oxide | 4.6 | 3.09 (with Cs₂CO₃ doping) | [9][10][11] |

| Tungsten (100) | 4.55 | 1.82 | [12] |

| Tungsten (110) | 5.04 | 2.06 | [12] |

| Silver | 4.26-4.73 | ~1.0-1.4 (with Cs₂O layer) | [13] |

| Cesium | 2.1 | - | [13][14] |

| Cerium Oxide (CeO₂) | 3.21 | - | [15] |

Experimental Protocol: Thin Film Deposition by Sputtering

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate. This method is widely used for creating this compound coatings.

Equipment:

-

Sputtering deposition system with a vacuum chamber

-

This compound (Cs₂O) target

-

Substrate (e.g., silicon wafer, glass)

-

Argon gas supply

Procedure:

-

Substrate Preparation: The substrate is cleaned to remove any contaminants from its surface. This typically involves ultrasonic cleaning in solvents like acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas.

-

Vacuum Chamber Evacuation: The cleaned substrate is placed in the vacuum chamber, which is then evacuated to a high vacuum (e.g., 10⁻⁶ Torr) to minimize the presence of residual gases.[16]

-

Sputtering Process: Argon gas is introduced into the chamber, and a high voltage is applied to the this compound target. This creates a plasma, and the energetic argon ions bombard the target, ejecting cesium and oxygen atoms. These atoms then travel through the chamber and deposit onto the substrate, forming a thin film of this compound.[16][17]

-

Film Thickness Control: The thickness of the deposited film is controlled by the deposition time and the sputtering power.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Work Functions for Photoelectric Effect [hyperphysics.phy-astr.gsu.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. www-backend.fh-muenster.de [www-backend.fh-muenster.de]

- 16. semicore.com [semicore.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Cesium Suboxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cesium suboxides. Cesium suboxides are a fascinating class of compounds with unique structural and electronic properties, making them relevant in various fields, including materials science and catalysis. This document summarizes key thermodynamic data, details experimental methodologies for their determination, and illustrates relevant processes through diagrams.

Thermodynamic Data of Cesium-Oxygen Compounds

The thermodynamic stability and properties of cesium oxides, including suboxides, have been investigated through both experimental methods and computational modeling. A significant portion of the available quantitative data for suboxides comes from theoretical calculations, such as those employing Density Functional Theory (DFT) coupled with the CALPHAD (Calculation of Phase Diagrams) method. Experimental data for suboxides are scarce, with most reliable measurements focusing on the more common cesium monoxide (Cs₂O).

Below is a compilation of calculated and experimental thermodynamic data for various cesium oxides.

Table 1: Calculated Enthalpy of Formation for Cesium Oxides

| Compound | Formula | Calculated Enthalpy of Formation (ΔHf°) at 298.15 K (kJ/mol) |

| Cesium Suboxide | Cs₇O | -278.4 |

| Cesium Suboxide | Cs₄O | -244.1 |

| Cesium Suboxide | Cs₁₁O₃ | -788.7 |

| Cesium Suboxide | Cs₃O | -244.8 |

| Cesium Monoxide | Cs₂O | -345.99 |

| Cesium Peroxide | Cs₂O₂ | -419.8 |

| Cesium Superoxide | CsO₂ | -273.7 |

| Cesium Ozonide | CsO₃ | -288.5 |

Note: Data sourced from a thermodynamic assessment combining DFT and CALPHAD methods[1]. The enthalpy is reported per mole of the compound.

Table 2: Standard Entropy and Heat Capacity for Cesium Monoxide (Cs₂O)

| Property | Value | Units |

| Standard Entropy (S°) at 298.15 K | 146.87 | J mol⁻¹ K⁻¹ |

| Heat Capacity (Cp) Equation | 66.024 + 0.033461 * T | J mol⁻¹ K⁻¹ |

Note: Experimental data from adiabatic calorimetry[1]. The heat capacity equation is valid for a specific temperature range detailed in the original study.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for highly reactive species like cesium suboxides requires specialized experimental techniques. Below are detailed descriptions of key methodologies that have been employed or are applicable to the study of these compounds.

Synthesis of Cesium Suboxides

The preparation of cesium suboxides for thermodynamic studies requires careful control of stoichiometry. A common method involves the reaction of cesium metal with a controlled amount of oxygen.

Experimental Workflow for Cesium Suboxide Synthesis

Caption: Workflow for the synthesis of cesium suboxides.

Protocol:

-

Materials and Apparatus:

-

High-purity cesium metal (>99.95%).

-

Dry, high-purity oxygen gas.

-

A reaction vessel made of a non-reactive material (e.g., tantalum or alumina).

-

A high-vacuum system capable of achieving pressures below 10⁻⁶ torr.

-

A furnace with precise temperature control.

-

-

Procedure:

-

The reaction vessel is thoroughly cleaned, outgassed under vacuum at high temperature, and then transferred to an inert atmosphere glovebox.

-

A known mass of high-purity cesium is placed into the reaction vessel.

-

The vessel is sealed and connected to the vacuum and gas handling system.

-

The cesium is gently heated under vacuum to remove any volatile impurities.

-

A controlled, stoichiometric amount of oxygen is slowly introduced into the vessel. The amount of oxygen is calculated based on the desired suboxide phase (e.g., Cs₇O, Cs₄O).

-

The reaction vessel is heated to a specific temperature to initiate and sustain the reaction. The temperature and reaction time are critical for achieving a homogeneous single-phase product.

-

The sample is then cooled slowly to room temperature.

-

The resulting suboxide is characterized by methods such as X-ray diffraction (XRD) to confirm the crystal structure and chemical analysis to verify the stoichiometry.

-

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a powerful technique to determine the enthalpy of formation of compounds like cesium oxides. The method involves measuring the heat of reaction when the compound is dissolved in a suitable solvent.

Logical Flow for Determining Enthalpy of Formation via Solution Calorimetry

Caption: Application of Hess's Law in solution calorimetry.

Protocol:

-

Apparatus:

-

An isoperibol or adiabatic solution calorimeter.

-

A reaction vessel within the calorimeter, often made of glass or a resistant metal.

-

A calibrated temperature sensor (e.g., a thermistor).

-

A stirrer.

-

A system for introducing the sample into the solvent without premature reaction.

-

-

Procedure:

-

A known amount of a suitable solvent (e.g., an aqueous acidic solution) is placed in the calorimeter vessel.

-

The calorimeter is assembled, and the system is allowed to reach thermal equilibrium.

-

A sealed ampoule containing a precisely weighed sample of the cesium suboxide is introduced into the calorimeter.

-

The temperature is monitored for a period to establish a baseline.

-

The ampoule is broken, initiating the dissolution reaction.

-

The temperature change of the solvent is recorded until a new thermal equilibrium is reached.

-

The calorimeter is calibrated by performing a similar experiment with a substance of known enthalpy of solution or by electrical heating.

-

By applying Hess's Law and combining the measured heat of solution with the known enthalpies of formation of the other reactants and products in the dissolution reaction, the standard enthalpy of formation of the cesium suboxide can be calculated.

-

Vapor Pressure Measurements

Vapor pressure data as a function of temperature are crucial for determining the Gibbs energy and entropy of vaporization. For reactive materials like cesium suboxides, this is often accomplished through effusion methods or static measurements.

Protocol (Static Measurement):

-

Apparatus:

-

A high-temperature, corrosion-resistant manometer.

-

A sample cell connected to the manometer, capable of being heated uniformly.

-

A high-vacuum system.

-

A temperature-controlled furnace.

-

-

Procedure:

-

A sample of the cesium suboxide is placed in the sample cell.

-

The entire system is evacuated to a high vacuum to remove any residual gases.

-

The sample is heated to the desired temperature and allowed to reach equilibrium.

-

The vapor pressure exerted by the sample is measured directly by the manometer.

-

Measurements are repeated at various temperatures to establish the vapor pressure-temperature relationship.

-

The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot.

-

Phase Equilibria in the Cesium-Oxygen System

The phase diagram of the Cs-O system illustrates the stable phases at different compositions and temperatures. The region rich in cesium contains the suboxides.

Simplified Cs-Cs₂O Phase Diagram Relationships

Caption: Key phase reactions in the cesium-rich part of the Cs-O system[1].

The Cs-Cs₂O portion of the phase diagram is characterized by several eutectic and peritectic reactions[1]. For instance, a eutectic reaction occurs between Cs and Cs₇O at approximately 271 K. The suboxide Cs₄O is reported to decompose peritectically into a liquid phase and Cs₃O at 326 K. These phase relationships are critical for understanding the stability and synthesis of cesium suboxides.

Conclusion

The thermodynamic properties of cesium suboxides are of significant interest for fundamental and applied materials science. While a comprehensive experimental database is still developing, computational methods have provided valuable insights into their enthalpies of formation and stability. The experimental determination of these properties is challenging due to the high reactivity of these compounds but can be achieved through careful application of techniques such as solution calorimetry and vapor pressure measurements. Further experimental work is needed to validate the theoretical predictions and to provide a more complete thermodynamic description of the cesium-oxygen system.

References

optical absorption spectrum of cesium oxide

An In-depth Technical Guide to the Optical Absorption Spectrum of Cesium Oxide

Abstract

This compound (Cs₂O) is a critical material in various optoelectronic applications, most notably as a coating to generate low work function surfaces and enhance the performance of photocathodes.[1] Its functionality is intrinsically linked to its electronic structure, which dictates its optical absorption properties. This guide provides a comprehensive overview of the , presenting key quantitative data from theoretical and experimental studies, detailing the experimental protocols for its characterization, and visualizing the underlying processes. This document is intended for researchers, scientists, and professionals in materials science and device engineering.

Theoretical Background and Electronic Structure

The optical properties of this compound are governed by electronic transitions between its valence and conduction bands. The valence band is primarily composed of O 2p orbitals, while the conduction band is formed by empty Cs states. First-principles density functional theory (DFT) calculations are essential for accurately modeling the electronic structure of Cs₂O. These calculations indicate that Cs₂O is a semiconductor with both an indirect and a direct band gap. The lowest energy transition is an indirect one, from the K point in the valence band to the Γ point in the conduction band. A direct transition occurs at a slightly higher energy at the Γ point in the center of the Brillouin zone. The extreme reactivity and sensitivity of cesium oxides to atmospheric conditions make experimental characterization challenging, necessitating careful handling and in-situ measurement techniques.[1][2]

Quantitative Optical Properties

The optical band gap is a fundamental parameter determining the absorption spectrum of a semiconductor. For Cs₂O, both theoretical calculations and experimental measurements have been performed to determine its value. The data varies depending on the methodology, but a consistent picture of an indirect semiconductor emerges.

| Parameter | Theoretical Value (DFT) | Experimental Value (Absorption at 4.2 K) | Source |

| Indirect Band Gap | 1.45 eV | 1.65 eV | |

| Direct Band Gap | 2.0 eV | 2.2 eV | |

| Calculated Band Gap (GLLB-SC) | 0.58 eV | N/A | [3] |

Note: Theoretical values can vary based on the computational methods and approximations used. The GLLB-SC value from the Materials Project represents a different computational approach.[3]

In addition to these fundamental band gaps, the spectral sensitivity of this compound-based photoelectric cells has been shown to have a maximum response between 7500Å (1.65 eV) and 8000Å (1.55 eV), extending into the infrared up to approximately 12,000Å (1.03 eV).[4]

Experimental Protocols

The characterization of the requires meticulous experimental procedures due to the material's high reactivity.

Synthesis and Sample Preparation

-

Synthesis: this compound is typically synthesized from its constituent elements, cesium and oxygen, under controlled conditions.[1][2] This often involves the reaction in an ultra-high-vacuum (UHV) chamber to prevent contamination.

-

Thin Film Deposition: For optical measurements, thin films are often prepared. This can be achieved by evaporating cesium onto a substrate (e.g., GaAs, silver) and subsequently oxidizing it in a controlled oxygen atmosphere within a UHV system.[5][6] The thickness of the this compound layer is a critical parameter that can be monitored during deposition.[6]

-

Handling: Due to the extreme sensitivity of cesium oxides to humidity and air, all handling and transfer of samples must be conducted in an inert atmosphere (e.g., a glovebox) or under vacuum to prevent degradation.[1][2]

Optical Absorption Measurement

The primary technique for determining the optical absorption spectrum and band gap of a material is UV-Vis-NIR Spectroscopy.

-

Instrumentation: A double-beam UV-Vis-NIR spectrophotometer is used. The instrument consists of a light source (typically deuterium and tungsten lamps for the UV and visible/near-infrared ranges, respectively), a monochromator to select the wavelength, a sample chamber, and a detector (e.g., a photomultiplier tube).[7]

-

Measurement Procedure:

-

The synthesized this compound thin film on a transparent substrate is placed in the sample beam's path. An identical, uncoated substrate is placed in the reference beam's path to correct for any absorption or reflection from the substrate.

-

The spectrophotometer scans a range of wavelengths (e.g., 200 nm to 1500 nm), and the absorbance (A) or transmittance (T) of the film is recorded at each wavelength.

-

-

Data Analysis: Tauc Plot Method

-

The absorption coefficient (α) is calculated from the absorbance data.

-

The optical band gap (E_g) is determined using the Tauc relation: (αhν)ⁿ = A(hν - E_g), where hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).[8]

-

A Tauc plot is constructed by plotting (αhν)ⁿ versus hν. The linear portion of the curve is extrapolated to the energy axis (where the y-value is zero). The intercept on the x-axis provides the value of the optical band gap, E_g.[8] Both direct and indirect band gaps can be investigated by plotting with the respective n values.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of the optical properties of this compound.

Electronic Transitions in Cs₂O

This diagram provides a simplified representation of the electronic band structure of Cs₂O and the primary optical transitions that constitute its absorption spectrum.

Conclusion

The is characterized by a fundamental indirect band gap of approximately 1.65 eV and a direct gap at about 2.2 eV. These properties are crucial for its application in photocathodes and other optoelectronic devices. Accurate characterization requires sophisticated experimental techniques, including in-situ synthesis and measurement under UHV conditions, to mitigate the material's high reactivity.[1][6] Theoretical modeling complements experimental findings, providing a deeper understanding of the electronic structure that governs these optical properties. The continued study of this compound's optical characteristics is vital for the design and improvement of next-generation photoemissive devices.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Infrared Sensitivity of this compound Photoelectric Cells [opg.optica.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. home.uni-leipzig.de [home.uni-leipzig.de]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Historical Development of Cesium Oxide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cesium oxides, a fascinating class of inorganic compounds, has a rich history intertwined with the development of modern physics and chemistry. From their foundational role in the discovery of the photoelectric effect to their contemporary applications in advanced catalysis and electronics, cesium oxides have consistently been at the forefront of materials science research. This technical guide provides an in-depth exploration of the historical development of cesium oxide research, detailing the evolution of their synthesis, characterization, and application.

Early Discoveries and Foundational Research (1860s - Early 1900s)

The story of cesium oxides begins with the discovery of cesium itself. In 1860, Robert Bunsen and Gustav Kirchhoff, using their newly developed technique of flame spectroscopy, identified cesium by its characteristic blue spectral lines.[1] Following this discovery, the initial exploration of cesium's reactivity with oxygen laid the groundwork for future research.

Early synthesis methods were straightforward, primarily involving the direct oxidation of cesium metal in the presence of oxygen. These initial experiments were often qualitative, focusing on observing the formation of different colored oxides. The primary compound identified was cesium monoxide (Cs₂O), a yellow-orange solid.[2]

Experimental Protocol: Early Synthesis of Cesium Monoxide

-

Objective: To synthesize cesium monoxide through direct oxidation.

-

Apparatus: A simple glass tube apparatus, capable of being evacuated and backfilled with a controlled amount of oxygen. A heat source to melt the cesium.

-

Procedure:

-

A sample of pure cesium metal is placed in a glass tube.

-

The tube is evacuated to remove air and moisture.

-

A stoichiometric amount of dry oxygen gas is introduced into the tube.

-

The cesium is gently heated to its melting point (28.4 °C) to initiate the reaction.

-

The reaction proceeds, forming a yellow-orange solid, identified as cesium monoxide.

-

-

Observation: The high reactivity of cesium with oxygen was noted, requiring careful control of the oxygen supply to avoid the formation of higher oxides.

The Age of Photocathodes and the Rise of Suboxides (1920s - 1970s)

The 1920s and 1930s marked a turning point in this compound research with the discovery of their remarkable photoemissive properties. The development of the Ag-O-Cs (S-1) photocathode, the first practical photocathode for converting light into an electrical signal, was a significant milestone.[3] This invention spurred intensive investigation into the composition and structure of the cesium-oxygen layers responsible for the low work function.

This era saw the identification of not just cesium monoxide, but a variety of cesium oxides, including peroxides (Cs₂O₂), superoxides (CsO₂), and, crucially, the cesium suboxides (e.g., Cs₁₁O₃, Cs₄O, Cs₇O).[2] Researchers discovered that a combination of these oxides, particularly the suboxides, was responsible for the exceptionally low work function of photocathode surfaces.

Experimental Protocol: Synthesis of Cesium Suboxides (Conceptual)

-

Objective: To synthesize cesium suboxides by reacting cesium monoxide with excess cesium.

-

Apparatus: A high-vacuum furnace with precise temperature control. A reaction vessel made of a material non-reactive with cesium, such as nickel or iron.

-

Procedure:

-

A known quantity of cesium monoxide (Cs₂O) is placed in the reaction vessel.

-

A controlled excess of pure cesium metal is added to the vessel.

-

The vessel is sealed under high vacuum.

-

The mixture is heated to a specific temperature (e.g., 200-300 °C) for a prolonged period to allow for the diffusion and reaction of the components.

-

The resulting mixture, containing various cesium suboxides, is cooled slowly.

-

-

Characterization: The presence of suboxides was initially inferred from changes in photoemissive properties and later confirmed by X-ray diffraction studies.

The development of characterization techniques like X-ray diffraction (XRD) in the mid-20th century was pivotal. Early XRD experiments on cesium oxides were challenging due to their high reactivity and hygroscopic nature, requiring sample handling in inert atmospheres. These studies, however, were crucial in determining the crystal structures of the various oxides.

The Modern Era: Advanced Synthesis, Characterization, and Catalysis (1980s - Present)

The latter half of the 20th century and the beginning of the 21st century have been characterized by the development of sophisticated synthesis and characterization techniques, leading to a deeper understanding of cesium oxides.

Modern synthesis methods allow for greater control over stoichiometry, morphology, and purity. These include:

-

Solid-state reactions: Precisely controlling the stoichiometry of reactants and reaction conditions to yield specific oxide phases.

-

Thin-film deposition techniques: Methods like molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and sputtering are used to grow highly uniform and controlled thin films of cesium oxides for electronic and optoelectronic applications.[4][5]

-

Nanoparticle synthesis: Wet chemical methods like co-precipitation and sol-gel processes are employed to produce this compound nanoparticles with tailored sizes and properties for catalytic and biomedical applications.[6]

The evolution of characterization techniques has provided unprecedented insight into the atomic and electronic structure of cesium oxides.

-

X-ray Photoelectron Spectroscopy (XPS): Enables the determination of the elemental composition and oxidation states of cesium and oxygen on the surface of materials, crucial for understanding the active layers in photocathodes and catalysts.

-

Transmission Electron Microscopy (TEM): Allows for the direct visualization of the morphology and crystal structure of this compound nanoparticles and thin films at the nanoscale.

-

Raman Spectroscopy: Provides information about the vibrational modes of the different cesium-oxygen bonds, helping to distinguish between the various oxide species present in a sample.[7]

In recent decades, the catalytic properties of cesium oxides have gained significant attention. Their basic nature and ability to promote various chemical reactions have led to their use in applications such as:

-

Oxidation catalysis: The redox properties of cesium oxides are utilized in various oxidation reactions.[8]

-

Base catalysis: The strong basicity of cesium oxides makes them effective catalysts for reactions like methanol thiolation.[9]

-

Hydrogen production: Cesium-promoted catalysts have shown high activity in the decomposition of ammonia for hydrogen production.[6]

Data Presentation

| Property | Cesium Monoxide (Cs₂O) | Cesium Peroxide (Cs₂O₂) | Cesium Superoxide (CsO₂) | Cesium Suboxide (Cs₁₁O₃) |

| Molar Mass ( g/mol ) | 281.81 | 313.81 | 164.90 | 1509.9 |

| Color | Yellow-orange | Yellow | Orange | Bronze |

| Melting Point (°C) | 490 | 515 (decomposes) | 400 (decomposes) | - |

| Crystal Structure | Anti-CdCl₂ | Orthorhombic | Tetragonal | - |

| Work Function (eV) | ~1.0-2.14 | - | - | Low (~0.7) |

Experimental Protocols: Modern Techniques

Experimental Protocol: Thin-Film Deposition of this compound by Molecular Beam Epitaxy (MBE)

-

Objective: To grow a high-purity, crystalline thin film of this compound on a substrate.

-

Apparatus: An ultra-high vacuum (UHV) MBE system equipped with effusion cells for cesium and an oxygen source (e.g., a valved cracker source). A substrate heater and in-situ characterization tools like Reflection High-Energy Electron Diffraction (RHEED).

-

Procedure:

-

The substrate (e.g., silicon or gallium arsenide) is prepared and loaded into the UHV chamber.

-

The substrate is heated to a specific temperature to desorb any surface contaminants.

-

The cesium effusion cell is heated to produce a stable flux of cesium atoms.

-

A controlled flux of atomic or molecular oxygen is introduced into the chamber.

-

The cesium and oxygen fluxes are co-deposited onto the heated substrate.

-

The growth process is monitored in real-time using RHEED to ensure crystalline film formation.

-

After growth, the film is cooled down under UHV conditions.

-

-

Characterization: The resulting film is characterized in-situ using XPS and ex-situ using XRD and TEM to determine its stoichiometry, electronic structure, and crystallinity.

Experimental Protocol: Characterization of this compound Nanoparticles by XPS

-

Objective: To determine the surface elemental composition and oxidation states of cesium and oxygen in synthesized nanoparticles.

-

Apparatus: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα). An argon ion gun for depth profiling (optional).

-

Procedure:

-

The this compound nanoparticle sample is mounted on a sample holder and introduced into the UHV analysis chamber.

-

A wide-scan spectrum is acquired to identify all the elements present on the surface.

-

High-resolution spectra of the Cs 3d and O 1s core levels are acquired.

-

The binding energies of the peaks are referenced to a standard (e.g., the C 1s peak at 284.8 eV).

-

The high-resolution spectra are curve-fitted to identify the different chemical states of cesium (e.g., Cs⁺ in different oxide environments) and oxygen (e.g., O²⁻, O₂²⁻, O₂⁻).

-

-

Data Analysis: The relative concentrations of the different species are determined from the areas of the fitted peaks.

Mandatory Visualization

Caption: Evolution of this compound Synthesis Methods.

Caption: Modern Workflow for this compound Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. WebElements Periodic Table » Caesium » dicaesium oxide [winter.group.shef.ac.uk]

- 3. Photocathode - Wikipedia [en.wikipedia.org]

- 4. 2. History of thin film deposition using vacuum | Technical Information | SHINCRON CO., LTD. [shincron.co.jp]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 7. This compound (Cs2O) -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Cesium Oxide and Cesium Salts as Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-based catalysts, including cesium-impregnated oxides and cesium salts, have emerged as powerful tools in organic synthesis. Their unique properties, such as high basicity and the large ionic radius of the cesium cation, often lead to enhanced reactivity, selectivity, and milder reaction conditions compared to other alkali metal counterparts. This document provides detailed application notes and protocols for the use of cesium-based catalysts in three key organic transformations: the synthesis of flavanones, aza-Michael additions, and the chemoselective synthesis of pyridones.

Cesium-Impregnated Magnesium Oxide (Cs-MgO) Catalyzed Synthesis of Flavanones

Application Note

Cesium-impregnated magnesium oxide (Cs-MgO) nanoflakes are highly efficient heterogeneous basic catalysts for the synthesis of flavanones via the Claisen-Schmidt condensation of 2'-hydroxyacetophenones and benzaldehydes. The addition of cesium to the MgO surface significantly enhances its basic properties and catalytic activity, leading to rapid and high-yielding flavanone formation.[1][2][3] This method offers advantages such as short reaction times, high selectivity, and the use of a recyclable heterogeneous catalyst. A notable conversion of approximately 90% with around 81% selectivity for flavanone can be achieved in as little as 15-20 minutes using a 0.5% Cs-loaded MgO nanoflake catalyst.[1][2][3]

Reaction Mechanism: Claisen-Schmidt Condensation and Intramolecular Cyclization

The synthesis of flavanone proceeds in two main steps: a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization. The Cs-MgO catalyst facilitates both steps by providing basic sites that deprotonate the 2'-hydroxyacetophenone, initiating the condensation with benzaldehyde.

References

Application Notes and Protocols for Thin Film Deposition of Cesium Oxide for Photocathodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deposition of thin cesium oxide films is a critical process in the fabrication of high-performance photocathodes, which are essential components in a wide array of scientific and technological applications, including photomultiplier tubes, electron sources for accelerators, and advanced imaging systems. The quantum efficiency (QE) and stability of a photocathode are exquisitely sensitive to the composition and structure of the this compound layer. This document provides detailed application notes and experimental protocols for the deposition of this compound thin films on various substrates to achieve optimal photocathode performance. The protocols are based on established methodologies and include quantitative data to guide experimental design and characterization.

Data Presentation: Quantitative Performance of this compound-Based Photocathodes

The following tables summarize key performance parameters of this compound-based photocathodes deposited on different substrates using various activation methods.

| Substrate | Activation Method | Wavelength (nm) | Maximum Quantum Efficiency (QE) | Work Function (eV) | This compound Species Identified |

| GaAs | Cs-O | 532 | ~10% (typical) | - | Cs suboxides, Cs2O[1] |

| GaAs | Cs-Te | 532 | 6.6%[2] | - | Cs2Te, covalent Te |

| GaAs | Cs-O-Te | 532 | 8.8%[2][3] | - | Cs2Te, covalent Te, Cs-O dipoles |

| GaAs | Cs-O-Te | 780 | 4.5%[2][3] | - | Cs2Te, covalent Te, Cs-O dipoles |

| InP | Cs-O | 632.8 | 8% - 12%[4][5] | 1.24 ± 0.05[4][5] | Cesium peroxide (Cs2O2), Cesium superoxide (CsO2)[4][5][6] |

| Ag | Cs-O | - | - | ~1.0 (thick film)[7] | Cs2O[8] |

| GaSb | Cs-O | - | - | 1.23 ± 0.03 (interfacial barrier)[8] | Cs2O[8] |

Experimental Protocols

Detailed methodologies for the key deposition and characterization experiments are provided below. It is imperative that all procedures are conducted in an ultra-high vacuum (UHV) environment (base pressure < 1 x 10-10 Torr) to prevent contamination of the highly reactive surfaces.

Protocol 1: Cesium and Oxygen ("Yo-Yo") Activation of GaAs Photocathodes

This protocol describes the sequential deposition of cesium and oxygen to form a negative electron affinity (NEA) surface on a Gallium Arsenide (GaAs) substrate.

1. Substrate Preparation:

- Begin with a clean, epi-ready p-type GaAs wafer.

- Chemically clean the substrate to remove native oxides. A common procedure involves etching in a solution of H2SO4:H2O2:H2O.

- Introduce the substrate into the UHV chamber.

- Heat the GaAs substrate to approximately 590-600°C to desorb the native oxide layer. The surface quality can be monitored in-situ with techniques like Reflection High-Energy Electron Diffraction (RHEED).[3]

- Allow the substrate to cool to room temperature before activation.

2. Activation Procedure:

- Position a cesium source (e.g., a SAES Getters dispenser) and a high-purity oxygen source with a leak valve in line-of-sight with the GaAs substrate.

- Monitor the photoemission from the substrate by illuminating it with a monochromatic light source (e.g., a 532 nm laser) and measuring the resulting photocurrent with a picoammeter.

- Step 1 (Initial Cesiation): Open the cesium source shutter and deposit cesium onto the GaAs surface. The photocurrent will increase, reach a peak, and then decrease. Close the cesium shutter once the peak photocurrent is passed.

- Step 2 (Oxygen Exposure): Introduce a partial pressure of oxygen (typically in the range of 1 x 10-9 to 1 x 10-8 Torr) into the chamber. The photocurrent will decrease.

- Step 3 (Re-cesiation): Turn off the oxygen leak and re-introduce cesium. The photocurrent will rise to a new, higher peak.

- Step 4 (Iteration): Repeat steps 2 and 3 (the "yo-yo" process) until the photocurrent reaches a stable maximum, indicating the formation of an optimal this compound layer.

- The entire activation process is typically completed within 25 minutes.[2]

3. Characterization:

- Quantum Efficiency (QE): Measure the photocurrent (I) and the incident light power (P) at a specific wavelength (λ). The QE is calculated as: QE (%) = (I / e) / (P / (hc/λ)) * 100, where e is the elementary charge, h is Planck's constant, and c is the speed of light.

- Work Function: Determine the work function of the activated surface using techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) or Kelvin Probe Force Microscopy (KPFM).

- Surface Composition: Analyze the chemical states of the surface species using X-ray Photoelectron Spectroscopy (XPS). This can help identify the presence of different cesium oxides.[9]

Protocol 2: Co-deposition of Cesium and Oxygen on InP Photocathodes

This protocol details the simultaneous deposition of cesium and oxygen for the activation of Indium Phosphide (InP) photocathodes.

1. Substrate Preparation:

- Use a p-type, Zinc-doped InP(100) wafer.

- Perform a chemical cleaning procedure, for instance, by etching in a 4:1:100 solution of H2SO4:H2O2:H2O for 2 minutes, followed by a de-ionized water rinse and a 30-second etch in 1:1 H2SO4:H2O.[10] This process results in an oxide-free, hydrogen-terminated surface.

- Transfer the sample to the UHV chamber and anneal at 330°C for 30 minutes to achieve a clean surface.[10]

2. Activation Procedure:

- Utilize a cesium source and an oxygen leak valve directed at the InP substrate.

- Monitor the photocurrent using a He-Ne laser (632.8 nm) and a picoammeter.[4][10]

- Step 1 (Initial Cesiation): Deposit approximately 0.5 monolayer of cesium onto the InP surface.

- Step 2 (Co-deposition): Simultaneously expose the substrate to a continuous flux of cesium and oxygen. The oxygen pressure should be maintained at less than 10-8 Torr.[10]

- Adjust the cesium and oxygen fluxes to maximize the photocurrent. The ratio of Cs to O is a critical factor for achieving high quantum yield.[6]

- The co-deposition is alternated with steps of cesium-only deposition to fine-tune the surface and achieve the highest QE.[11]

- A final QE of 8-12% is routinely achievable with this method.[4][5] The total amount of cesium is typically between 1 and 1.5 monolayers, with a total oxygen dosage of about 0.9 to 1.7 Langmuirs.[4][5]

3. Characterization:

- QE and Work Function: Measure as described in Protocol 1. The work function of an activated InP photocathode is typically around 1.24 ± 0.05 eV.[4][5]

- Surface Chemistry: Use synchrotron radiation photoelectron spectroscopy to identify the chemical species on the surface. Studies have shown the presence of cesium peroxide (Cs2O2) and cesium superoxide (CsO2) on activated InP surfaces.[4][5][6] The transformation from peroxide to superoxide is linked to the decay of the quantum yield.[4][5][6]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and relationships in the deposition of this compound for photocathodes.

Caption: Workflow for Cesium-Oxygen "Yo-Yo" Activation of GaAs Photocathodes.

Caption: Workflow for Cesium-Oxygen Co-deposition Activation of InP Photocathodes.

Caption: Logical Relationships in this compound Photocathode Deposition.

References

- 1. djena.engineering.cornell.edu [djena.engineering.cornell.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Topography and work function measurements of thin MgO(001) films on Ag(001) by nc-AFM and KPFM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. slac.stanford.edu [slac.stanford.edu]

Application Notes and Protocols: Cesium Oxide in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cesium-containing compounds, particularly in oxide forms, within perovskite solar cells (PSCs). The inclusion of cesium has been demonstrated to significantly enhance device efficiency, stability, and reproducibility. This document details the various applications of cesium, with a focus on its role in hole and electron transport layers, as well as in the passivation of perovskite films. Detailed experimental protocols and quantitative performance data are provided to facilitate the adoption of these techniques in research and development settings.

Application of Cesium-Doped Vanadium Oxide as a Hole Extraction Layer

Vanadium oxide (VOx) is a promising hole transport material due to its suitable energy levels and high transparency. Doping VOx with cesium enhances its electrical conductivity and improves the interfacial contact with the perovskite layer, leading to improved device performance.

The following table summarizes the performance of perovskite solar cells fabricated with pristine and cesium-doped vanadium oxide (VOx:yCs, where y is the molar ratio of Cs to V) as the hole extraction layer (HEL).[1][2][3]

| HEL Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Pristine VOx | 0.98 | 19.8 | 72.1 | 14.0 |

| VOx:0.1Cs | 0.96 | 21.5 | 74.5 | 15.4 |

| VOx:0.3Cs | 0.95 | 22.1 | 76.8 | 16.1 |

| VOx:0.5Cs | 0.93 | 20.8 | 70.2 | 13.6 |

Note: Data extracted from studies on Cs-doped VOx HELs. The optimal performance was observed at a Cs:V molar ratio of 0.3.[1][2][3]

This protocol details the solution-processed fabrication of cesium-doped vanadium oxide (VOx:yCs) thin films.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-